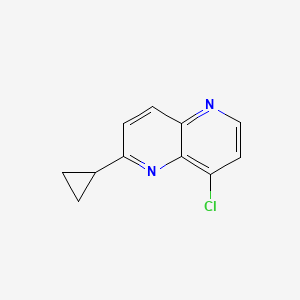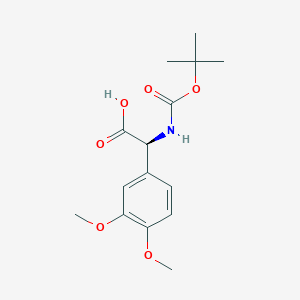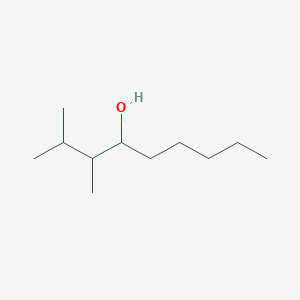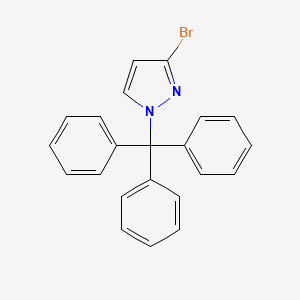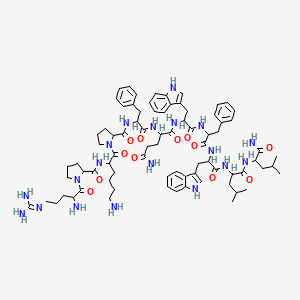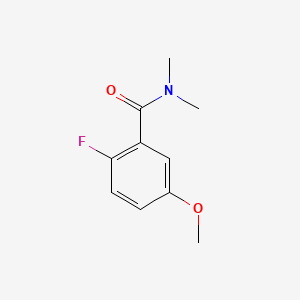
4,5,6-Trimethylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trimethylpyridine-2-carboxylic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by three methyl groups attached to the 4th, 5th, and 6th positions of the pyridine ring, and a carboxylic acid group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethylpyridine-2-carboxylic acid typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2,4,5-trimethylpyridine with carbon dioxide under high pressure and temperature, in the presence of a suitable catalyst. This process yields the desired carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6-Trimethylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.
Major Products:
Oxidation: Formation of trimethylpyridine carboxylic acids or aldehydes.
Reduction: Formation of trimethylpyridine alcohols or aldehydes.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4,5,6-Trimethylpyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex pyridine derivatives.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Industry: Used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,5,6-Trimethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the methyl groups can influence the compound’s hydrophobic interactions and overall binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2,4,6-Trimethylpyridine: Similar structure but with methyl groups at the 2nd, 4th, and 6th positions.
3,5,6-Trimethylpyridine: Methyl groups at the 3rd, 5th, and 6th positions.
2,3,6-Trimethylpyridine: Methyl groups at the 2nd, 3rd, and 6th positions.
Uniqueness: 4,5,6-Trimethylpyridine-2-carboxylic acid is unique due to the specific positioning of its methyl groups and the presence of a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4,5,6-trimethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-5-4-8(9(11)12)10-7(3)6(5)2/h4H,1-3H3,(H,11,12) |
Clave InChI |
VBGQQBKTQUQYNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



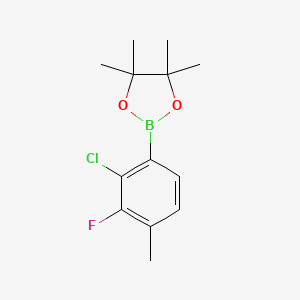
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

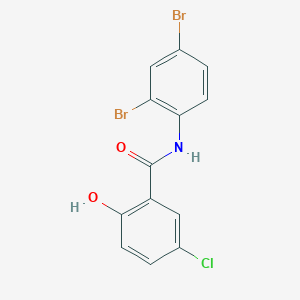
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)

